molecular formula C20H23BrN4O2 B12735505 N-(4-Acetylphenyl)-3-(4-(5-bromo-2-pyridinyl)-1-piperazinyl)propanamide CAS No. 104374-05-2

N-(4-Acetylphenyl)-3-(4-(5-bromo-2-pyridinyl)-1-piperazinyl)propanamide

Cat. No.: B12735505
CAS No.: 104374-05-2
M. Wt: 431.3 g/mol
InChI Key: TUGIYBSWNCLKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetylphenyl)-3-(4-(5-bromo-2-pyridinyl)-1-piperazinyl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-3-(4-(5-bromo-2-pyridinyl)-1-piperazinyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Acetylphenyl Intermediate: Starting with a benzene derivative, an acetyl group is introduced via Friedel-Crafts acylation.

    Introduction of the Piperazine Ring: The intermediate is then reacted with a piperazine derivative, which may involve nucleophilic substitution reactions.

    Bromination of the Pyridine Ring: The final step involves the bromination of the pyridine ring, which can be achieved using bromine or other brominating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-3-(4-(5-bromo-2-pyridinyl)-1-piperazinyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of N-(4-carboxyphenyl)-3-(4-(5-bromo-2-pyridinyl)-1-piperazinyl)propanamide.

    Reduction: Formation of N-(4-Acetylphenyl)-3-(4-(2-pyridinyl)-1-piperazinyl)propanamide.

    Substitution: Formation of N-(4-Acetylphenyl)-3-(4-(5-substituted-2-pyridinyl)-1-piperazinyl)propanamide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving piperazine and pyridine derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-3-(4-(5-bromo-2-pyridinyl)-1-piperazinyl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include G-protein coupled receptors (GPCRs) or ion channels, with pathways involving signal transduction or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Acetylphenyl)-3-(4-(2-pyridinyl)-1-piperazinyl)propanamide: Lacks the bromine atom, potentially altering its reactivity and biological activity.

    N-(4-Acetylphenyl)-3-(4-(5-chloro-2-pyridinyl)-1-piperazinyl)propanamide: Contains a chlorine atom instead of bromine, which might affect its chemical properties and interactions.

Properties

CAS No.

104374-05-2

Molecular Formula

C20H23BrN4O2

Molecular Weight

431.3 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-[4-(5-bromopyridin-2-yl)piperazin-1-yl]propanamide

InChI

InChI=1S/C20H23BrN4O2/c1-15(26)16-2-5-18(6-3-16)23-20(27)8-9-24-10-12-25(13-11-24)19-7-4-17(21)14-22-19/h2-7,14H,8-13H2,1H3,(H,23,27)

InChI Key

TUGIYBSWNCLKBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=NC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.